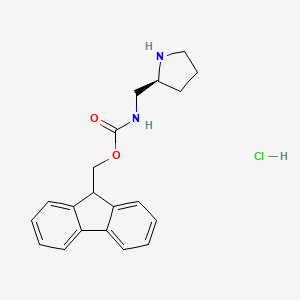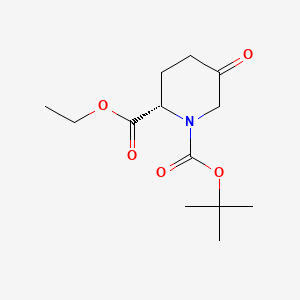
(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 . It is also known by its CAS number 1260587-51-6 .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 364.6±42.0 °C and a density of 1.152 . It should be stored at a temperature of 2-8°C . The predicted pKa value is -3.59±0.40 .Aplicaciones Científicas De Investigación
Chemical Characterization and Potential Applications
While direct studies specifically focusing on (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate are not found, research on structurally related compounds provides insights into potential applications and behaviors of such compounds. For instance, research on alkyl halides and nucleotide base analogs has shown that certain low-molecular-weight alkyl halides may exhibit carcinogenic properties, which could be relevant for understanding the chemical behavior or toxicity of similar compounds (Poirier, Stoner, & Shimkin, 1975).
In another study, the metabolic behaviors and potential therapeutic applications of 3-hydroxy-alpha-methyltyrosine (methyldopa) esters were examined. These esters, which share structural similarities with (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate, were found to be converted to methyldopa and the corresponding alpha-diketone at physiological pH, highlighting the potential for bioactive transformations of similar ester compounds in biological systems (Saari et al., 1984).
Biological Interactions and Toxicology
Studies on compounds structurally related to tert-butyl esters have provided insights into their interactions with biological systems and potential toxicological effects. For instance, research on ethyl tert-butyl ether (ETBE) has evaluated its acute effects and toxicokinetics in humans and animals. These studies have revealed that exposure to ETBE vapors can lead to acute symptoms and changes in physiological parameters, suggesting a potential for similar effects in compounds with related structures (Nihlen, Löf, & Johanson, 1998a; 1998b). Additionally, studies on the metabolism of gasoline ethers, including ETBE, in mouse liver microsomes lacking cytochrome P450 2E1 have provided insights into the metabolic pathways and potential toxicological effects of these compounds (Hong et al., 1999).
Therapeutic Potentials
Although the specific compound (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate has not been directly studied, research on analogous structures has revealed potential therapeutic applications. For instance, derivatives of primary amino acids, which bear structural similarities to the compound , have been investigated for their anticonvulsant and neuropathic pain protection activities, suggesting a potential for similar compounds to be used in pharmacological applications (King et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDHGBVAOBPLIY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)CN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743935 |
Source


|
| Record name | 1-tert-Butyl 2-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260587-51-6 |
Source


|
| Record name | 1-tert-Butyl 2-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

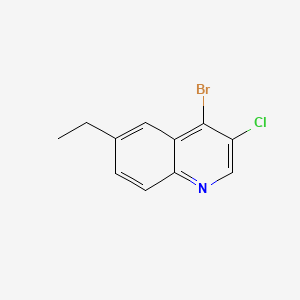

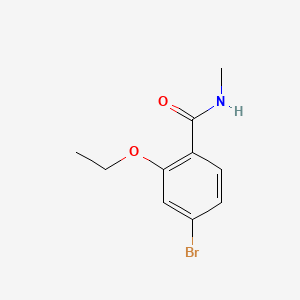
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)
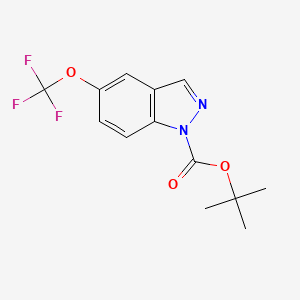




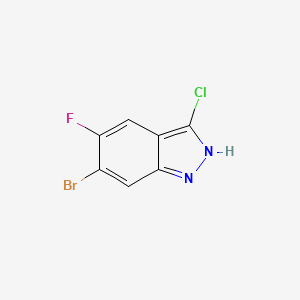
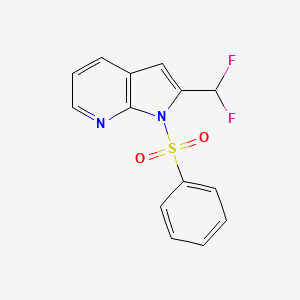
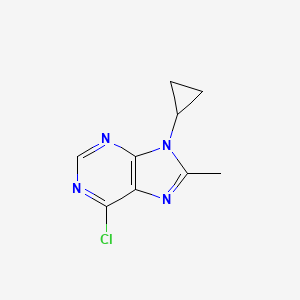
![6-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B578477.png)
